molecular formula C18H16N4O2 B10877220 2-(Furan-2-yl)-3-(3-imidazol-1-ylpropyl)quinazolin-4-one

2-(Furan-2-yl)-3-(3-imidazol-1-ylpropyl)quinazolin-4-one

Cat. No.: B10877220
M. Wt: 320.3 g/mol
InChI Key: SMRWPOHCHCSTFU-UHFFFAOYSA-N
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Description

2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure substituted with a furyl group and an imidazolyl propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The furyl group can be introduced via a Friedel-Crafts acylation reaction, using furan and an appropriate acylating agent. The imidazolyl propyl side chain is often attached through a nucleophilic substitution reaction, where an imidazole derivative reacts with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The imidazolyl propyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones and related compounds.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The quinazolinone core can interact with various biological receptors, potentially modulating their activity. The furyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE: Unique due to its specific substitution pattern and potential bioactivity.

    2-FURYL(1H-IMIDAZOL-2-YL)METHANONE: Similar in having both furyl and imidazole groups but differs in the core structure.

    1H-IMIDAZOL-2-YL (2-THIENYL)METHANONE: Contains an imidazole and a thienyl group, differing in the heterocyclic components.

Uniqueness

2-(2-FURYL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with both furyl and imidazolyl propyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(3-imidazol-1-ylpropyl)quinazolin-4-one

InChI

InChI=1S/C18H16N4O2/c23-18-14-5-1-2-6-15(14)20-17(16-7-3-12-24-16)22(18)10-4-9-21-11-8-19-13-21/h1-3,5-8,11-13H,4,9-10H2

InChI Key

SMRWPOHCHCSTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)CCCN4C=CN=C4

Origin of Product

United States

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